

# Synthesis of prothioconazole using 2-Chloro-1-(1-chlorocyclopropyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | 2-Chloro-1-(1-chlorocyclopropyl)ethanone |
| Cat. No.:      | B056625                                  |

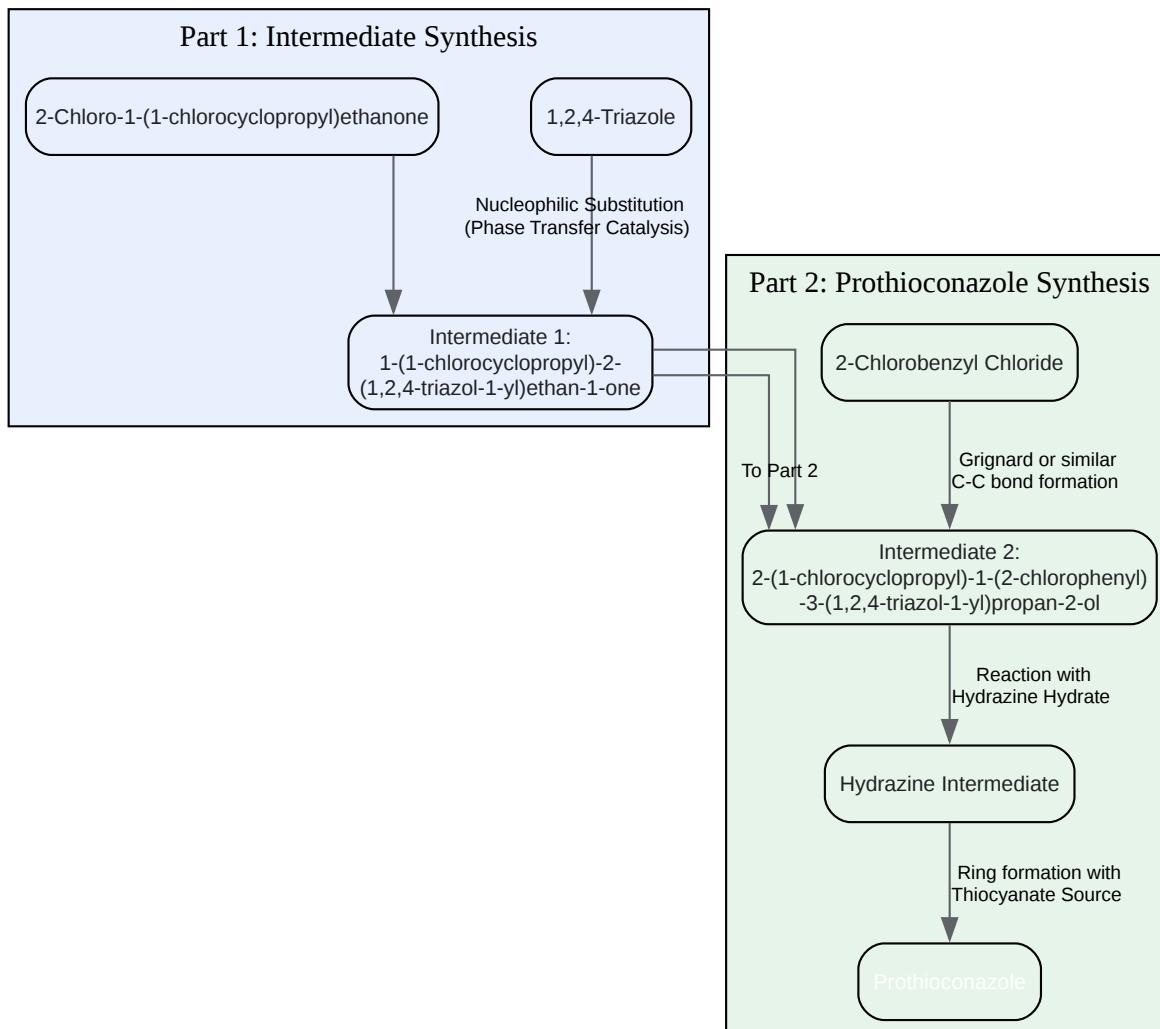
[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of Prothioconazole from **2-Chloro-1-(1-chlorocyclopropyl)ethanone**

## Abstract

Prothioconazole, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a highly effective, broad-spectrum systemic fungicide from the triazolinthione class.<sup>[1][2]</sup> Its unique mechanism of action involves the inhibition of sterol biosynthesis in fungi, making it a critical tool for managing a wide range of plant diseases in major crops.<sup>[1]</sup> This application note provides a detailed, two-part protocol for the synthesis of prothioconazole. The synthesis commences with the key building block, **2-Chloro-1-(1-chlorocyclopropyl)ethanone**, a versatile intermediate that allows for a streamlined and efficient pathway.<sup>[3][4]</sup> The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the chemical principles behind each step, ensuring both technical accuracy and practical applicability for researchers in agrochemical development.

## Introduction: The Strategic Importance of the Synthetic Pathway


The industrial synthesis of prothioconazole has evolved significantly since its inception. Early routes reported by Bayer often relied on Grignard reagents, which, while effective, pose considerable safety risks and scalability challenges in an industrial setting due to their highly

pyrophoric nature.<sup>[1]</sup> The pathway detailed in this guide circumvents these more hazardous reagents by building the molecular scaffold in a stepwise, controlled manner.

The core of this strategy is the initial N-alkylation of 1,2,4-triazole with **2-Chloro-1-(1-chlorocyclopropyl)ethanone**. This reaction forms the key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which contains the essential triazole and chlorocyclopropyl moieties.<sup>[5][6]</sup> Subsequent steps involve introducing the 2-chlorobenzyl group and constructing the crucial triazolinthione ring system. This modular approach not only enhances safety but also allows for better control over purity and yield.

## Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the key triazolyl ketone intermediate and its subsequent conversion to the final prothioconazole product.



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of prothioconazole.

## Part 1: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (Intermediate 1) Principle and Rationale

This reaction is a classic nucleophilic substitution. The nitrogen atom of 1,2,4-triazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in **2-Chloro-1-(1-chlorocyclopropyl)ethanone**. A significant challenge in this step is the poor solubility of 1,2,4-triazole in many common organic solvents.<sup>[5]</sup> To overcome this, the protocol employs a solid-liquid phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the triazole anion from the solid phase into the organic phase, where it can readily react, dramatically increasing the reaction rate and yield under mild conditions.<sup>[6]</sup> An inorganic base (acid scavenger) like potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

## Materials and Reagents

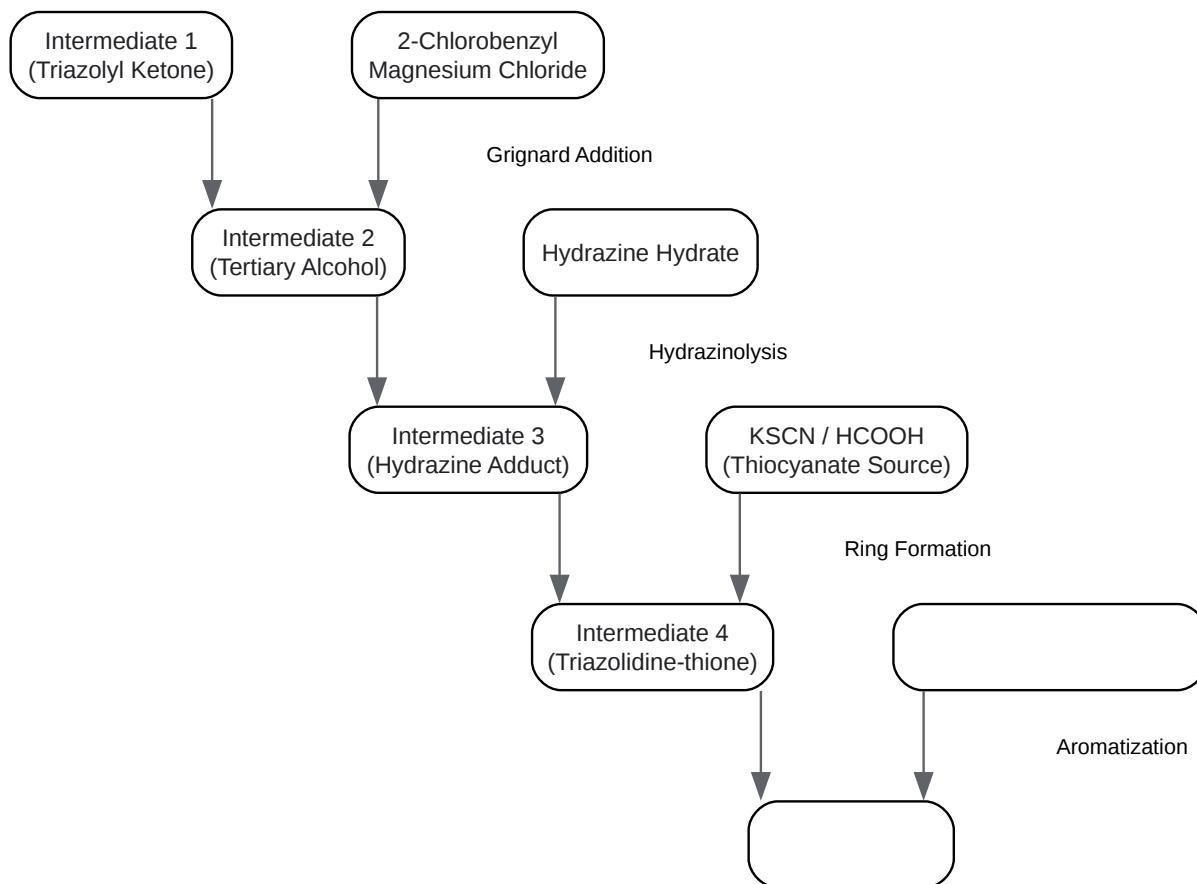
| Reagent                                                          | CAS No.     | M.W. ( g/mol ) | Role                    | Hazards                                                    |
|------------------------------------------------------------------|-------------|----------------|-------------------------|------------------------------------------------------------|
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone                         | 120983-72-4 | 153.01         | Starting Material       | Toxic, Corrosive, Skin Sensitizer, Environmental Hazard[7] |
| 1,2,4-Triazole                                                   | 288-88-0    | 69.07          | Nucleophile             | Harmful if swallowed, Reproductive Toxicity                |
| Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> ), anhydrous | 584-08-7    | 138.21         | Base / Acid Scavenger   | Skin/Eye Irritant                                          |
| Tetrabutylammonium Bromide (TBAB)                                | 1643-19-2   | 322.37         | Phase Transfer Catalyst | Irritant                                                   |
| Acetonitrile (CH <sub>3</sub> CN)                                | 75-05-8     | 41.05          | Solvent                 | Flammable, Acutely Toxic                                   |
| Ethyl Acetate                                                    | 141-78-6    | 88.11          | Extraction Solvent      | Flammable, Eye Irritant                                    |
| Deionized Water                                                  | 7732-18-5   | 18.02          | Washing                 | N/A                                                        |
| Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )      | 7757-82-6   | 142.04         | Drying Agent            | N/A                                                        |

## Experimental Protocol

- Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add **2-Chloro-1-(1-chlorocyclopropyl)ethanone** (30.6 g, 0.2 mol), 1,2,4-triazole (15.2 g, 0.22 mol), anhydrous potassium carbonate (30.4 g, 0.22 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol).

- Solvent Addition: Add 250 mL of acetonitrile to the flask.
- Reaction Execution: Stir the mixture vigorously and heat to a gentle reflux (approximately 80-82°C). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile (2 x 20 mL).
- Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain a crude oily residue.
- Work-up and Extraction: Dissolve the residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) to remove any remaining salts and TBAB.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one as a white crystalline solid. The expected yield is approximately 90-95%.[\[6\]](#)

## Characterization


The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

- GC-MS: To confirm the molecular weight and fragmentation pattern.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR: To verify the chemical structure and the successful N-alkylation.
- FTIR: To identify characteristic functional group vibrations (e.g., C=O stretch of the ketone).  
[\[5\]](#)

## Part 2: Conversion of Intermediate 1 to Prothioconazole Principle and Rationale

This second stage is a multi-step transformation that builds the final prothioconazole molecule. The process described here is a composite of modern synthetic routes aimed at industrial viability.

- Carbon Skeleton Formation: The first step involves a Grignard-type reaction. The ketone of Intermediate 1 is reacted with 2-chlorobenzyl magnesium chloride. This adds the 2-chlorophenyl group to the carbonyl carbon, forming the tertiary alcohol, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol. This reaction establishes the complete carbon backbone of prothioconazole.
- Triazolinthione Ring Formation: This is the most complex transformation. The established method involves converting the tertiary alcohol into a hydrazine derivative by reacting it with hydrazine hydrate.<sup>[8]</sup> This intermediate is then cyclized. A common method involves reaction with a thiocyanate salt (like potassium thiocyanate) and a one-carbon source (like formic acid or its derivatives) to construct the triazolinthione ring.<sup>[9][10]</sup> The final step is an oxidative cyclization to yield prothioconazole.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for the conversion of Intermediate 1 to Prothioconazole.

## Experimental Protocol

Step 2A: Synthesis of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol (Tertiary Alcohol)

- Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare 2-chlorobenzyl magnesium chloride from magnesium turnings and 2-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF).
- Addition of Intermediate 1: Cool the prepared Grignard reagent to 0°C. Dissolve Intermediate 1 (from Part 1, 0.1 mol) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10°C.

- Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization.

#### Step 2B: Synthesis of Prothioconazole via Hydrazine Intermediate

- Hydrazinolysis: Combine the tertiary alcohol intermediate (0.1 mol) with an excess of hydrazine hydrate in a suitable solvent like ethanol.<sup>[8]</sup> Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC/LC-MS).
- Work-up: Cool the reaction and remove the solvent under reduced pressure. Extract the product into an organic solvent and wash with water to remove excess hydrazine. Dry and concentrate to obtain the crude hydrazine adduct.
- Ring Formation: Dissolve the crude hydrazine adduct (0.1 mol) and potassium thiocyanate (0.11 mol) in a solvent like isopropanol. Add formic acid and heat the mixture to reflux.<sup>[10]</sup> This step forms the 2-[2-(1-chloro-cyclopropyl)-3-(2-chloro-phenyl)-2-hydroxy-propyl]-1,2,4-triazolidine-3-thione intermediate.
- Oxidative Aromatization: The final step involves the oxidation of the triazolidine-thione intermediate to form the stable triazole-thione ring of prothioconazole. A modern, catalytic approach uses a mild oxidant system, such as a catalytic amount of ferric chloride with hydrogen peroxide, in a solvent like ethanol.<sup>[11]</sup> This method is environmentally preferable to using stoichiometric amounts of heavy metal oxidants.
- Final Purification: After the oxidation is complete, the reaction mixture is worked up by extraction. The crude prothioconazole is then purified by recrystallization from a suitable solvent (e.g., toluene or an alcohol/heptane mixture) to yield a high-purity final product (>98% by HPLC).<sup>[9]</sup>

## Analytical Characterization of Prothioconazole

The final product's identity and purity must be rigorously confirmed.

- HPLC: The primary method for determining purity and quantifying the active ingredient against a certified reference standard.[12]
- LC-MS/MS: Used for identity confirmation and detection of trace impurities, such as the toxicologically relevant prothioconazole-desthio impurity.[13][14]
- NMR (<sup>1</sup>H, <sup>13</sup>C): Confirms the exact molecular structure.

## Safety and Hazard Management

The synthesis of prothioconazole involves the use of hazardous materials. Strict adherence to safety protocols is mandatory.

| Substance                                | Hazard Classifications                                                                                                     | Recommended PPE                                                               |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Toxic if swallowed, Fatal if inhaled, Causes severe skin burns, May cause allergic skin reaction, Environmental Hazard.[7] | Chemical-resistant gloves, safety goggles, face shield, lab coat, respirator. |
| Prothioconazole                          | Potential reproductive toxicity, Very toxic to aquatic life with long-lasting effects.[15]                                 | Gloves, safety glasses, lab coat.                                             |
| Hydrazine Hydrate                        | Acutely toxic, Carcinogen, Corrosive, Environmental Hazard.                                                                | Full protective suit, including respirator, gloves, and face shield.          |
| Acetonitrile                             | Flammable liquid, Harmful if swallowed or inhaled.                                                                         | Gloves, safety glasses, use in a fume hood.                                   |

### General Precautions:

- All operations should be conducted inside a certified chemical fume hood.
- Avoid inhalation of vapors and direct contact with skin and eyes.[16]

- Use appropriate fire extinguishers (e.g., CO<sub>2</sub>, dry powder) for flammable solvents.
- All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not release materials into the environment.[\[16\]](#)

## Troubleshooting Guide

| Issue                        | Probable Cause(s)                                                                                             | Suggested Solution(s)                                                                                                                                                                                                                                                                                       |
|------------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low yield in Part 1          | Inefficient phase transfer, inactive catalyst, insufficient base, or moisture in the reaction.                | Ensure anhydrous conditions. Use fresh, high-purity reagents. Increase stirring speed to improve solid-liquid mixing. Confirm the activity of the PTC.                                                                                                                                                      |
| Formation of regioisomers    | 1,2,4-triazole can be alkylated at different nitrogen atoms.                                                  | The use of a PTC and specific solvent systems as described generally favors the desired N1-alkylation. If isomer formation is significant, purification by chromatography is necessary. <a href="#">[9]</a>                                                                                                 |
| Incomplete Grignard reaction | Inactive magnesium, wet solvent/reagents, or insufficient Grignard reagent.                                   | Use flame-dried glassware and strictly anhydrous solvents. Activate magnesium turnings if necessary (e.g., with iodine). Use a slight excess of the Grignard reagent.                                                                                                                                       |
| Presence of desthio impurity | A common impurity in prothioconazole synthesis, potentially formed during the final oxidation/ring formation. | Optimize the final oxidation step; milder conditions (e.g., catalytic FeCl <sub>3</sub> /H <sub>2</sub> O <sub>2</sub> ) can reduce its formation compared to harsh, high-temperature methods. <a href="#">[11]</a> The impurity level must be monitored by HPLC. <a href="#">[13]</a> <a href="#">[17]</a> |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. WO2020134104A1 - Preparation method for prothioconazole - Google Patents [patents.google.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. nbino.com [nbino.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. chemicalbook.com [chemicalbook.com]
- 8. US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates - Google Patents [patents.google.com]
- 9. Improved Process For Manufacture Of Prothioconazole [quickcompany.in]
- 10. WO2021074739A1 - An industrial scale process for the preparation of prothioconazole - Google Patents [patents.google.com]
- 11. Synthetic method of prothioconazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. ijrar.org [ijrar.org]
- 13. cipac.org [cipac.org]
- 14. Approach for Pesticide Residue Analysis for Metabolite Prothioconazole-desthio in Animal Origin Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cpachem.com [cpachem.com]
- 16. download.bASF.com [download.bASF.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of prothioconazole using 2-Chloro-1-(1-chlorocyclopropyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b056625#synthesis-of-prothioconazole-using-2-chloro-1-1-chlorocyclopropyl-ethanone>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)